REACTION_CXSMILES
|
O1CCCC1.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15](O)=[O:16])=[CH:12][C:11]=2[CH:18]=1.B.O1CCCC1>CO>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([CH2:15][OH:16])=[CH:12][C:11]=2[CH:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Name
|
|
Quantity
|
7.88 mL
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the concentrated solution was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/1 (v/v))
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C=C(O2)CO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |